1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid
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Overview
Description
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry and biochemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid typically involves multiple steps, including the iodination of purine derivatives and the protection of ribofuranuronic acid. Common reagents used in these reactions include iodine, protecting groups like isopropylidene, and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of iodinated purine to purine derivatives.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-purine derivatives, while substitution reactions may result in different halogenated purine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis, as well as enzyme interactions.
Medicine
In medicine, such compounds are investigated for their potential antiviral and anticancer properties. They may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid
- 1-(6-Amino-2-bromo-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid
Uniqueness
The uniqueness of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid lies in its specific iodination, which can confer distinct chemical and biological properties compared to its chloro and bromo analogs. This may result in different reactivity and potency in various applications.
Properties
Molecular Formula |
C13H14IN5O5 |
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Molecular Weight |
447.19 g/mol |
IUPAC Name |
4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) |
InChI Key |
BPWZMRNNBQGXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
Origin of Product |
United States |
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